Cas no 865451-68-9 (trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid)

Trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid is a protected derivative of pyrrolidine-3,4-dicarboxylic acid, featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide and heterocycle chemistry. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The trans-configuration of the dicarboxylic acid substituents enhances its utility in stereoselective reactions. Its high purity and well-defined structure make it suitable for pharmaceutical research and the development of bioactive molecules. The compound’s dual carboxyl groups further enable diverse functionalization, supporting applications in drug discovery and material science.
trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid structure
865451-68-9 structure
Product Name:trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid
CAS No:865451-68-9
MF:C11H17NO6
MW:259.25578379631
MDL:MFCD15111972
CID:706735
PubChem ID:57723132
Update Time:2025-06-08

trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Pyrrolidinetricarboxylicacid, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
    • RAC TRANS-N-BOC-PYRROLIDINE-3,4-DICARBOXYLIC ACID
    • trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid
    • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid
    • EN300-126101
    • (3R,4R)-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
    • trans-1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid
    • E73603
    • AC8831
    • 865451-68-9
    • MFCD15071835
    • SCHEMBL1052921
    • trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylicacid
    • AKOS023401006
    • EN300-254800
    • 1807916-65-9
    • (3R,4R)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid
    • CS-0215504
    • (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
    • AS-78834
    • (3R,4R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid
    • (3R,4R)-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid
    • trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
    • MDL: MFCD15111972
    • Inchi: 1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
    • InChI Key: CEWHNBGJGPXFED-BQBZGAKWSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@H](C(=O)O)[C@@H](C(=O)O)C1)=O

Computed Properties

  • Exact Mass: 259.106
  • Monoisotopic Mass: 259.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2
  • XLogP3: -0.1

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trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:865451-68-9)trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid
Order Number:A1092163
Stock Status:in Stock
Quantity:500mg/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):454.0/2230.0
Email:sales@amadischem.com

Additional information on trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid

Introduction to trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic Acid (CAS No. 865451-68-9)

trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid, with the CAS number 865451-68-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those involving pyrrolidine scaffolds, which are prevalent in many drug candidates. The presence of both tert-butoxycarbonyl (Boc) and dicarboxylic acid functional groups makes it a versatile building block for constructing complex molecular architectures.

The Boc group in the molecule provides a protective function for the amine functionality, allowing for selective modifications at other sites without interference. This protective feature is particularly valuable in multi-step synthetic routes where precise control over reaction regiochemistry is essential. The dicarboxylic acid moieties further enhance the utility of this compound by enabling diverse chemical transformations, such as esterification, amidation, and cyclization, which are pivotal in drug development.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from pyrrolidine derivatives. Pyrrolidine rings are integral to many pharmacophores due to their ability to mimic natural amino acid structures and interact favorably with biological targets. One notable area of research involves the use of pyrrolidine-based compounds in the treatment of neurological disorders. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit potent activity against enzymes such as acetylcholinesterase, making them promising candidates for Alzheimer's disease therapy.

The synthetic versatility of trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid has been leveraged in the development of new drug candidates targeting various diseases. Researchers have utilized this compound as a precursor in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks such as poor bioavailability and rapid degradation. By incorporating this intermediate into synthetic pathways, scientists have been able to generate novel molecules with enhanced pharmacological properties.

Moreover, the chemical stability of this compound under various reaction conditions makes it an attractive choice for industrial-scale synthesis. The Boc group provides robust protection against hydrolysis and oxidation, ensuring that the intermediate remains intact throughout multi-step synthetic processes. This stability is particularly important in pharmaceutical manufacturing, where consistency and yield are critical factors.

Recent advancements in catalytic methods have further expanded the applications of trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid. Transition-metal-catalyzed reactions have enabled efficient functionalization of the pyrrolidine core, allowing for the introduction of diverse substituents with high precision. These catalytic approaches not only improve reaction efficiency but also reduce waste generation, aligning with green chemistry principles.

In conclusion, trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid (CAS No. 865451-68-9) is a highly valuable intermediate in pharmaceutical chemistry. Its unique structural features and chemical properties make it indispensable in the synthesis of biologically active compounds. As research continues to uncover new therapeutic applications for pyrrolidine derivatives, this compound will undoubtedly play a pivotal role in the development of next-generation drugs.

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Amadis Chemical Company Limited
(CAS:865451-68-9)trans-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid
A1092163
Purity:99%/99%
Quantity:500mg/10g
Price ($):454.0/2230.0
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